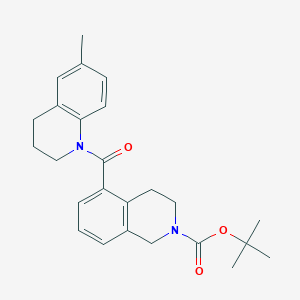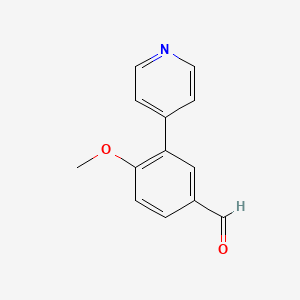![molecular formula C15H15ClN2O B13867625 4-(aminomethyl)-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B13867625.png)
4-(aminomethyl)-N-[(4-chlorophenyl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(aminomethyl)-N-[(4-chlorophenyl)methyl]benzamide is an organic compound with the molecular formula C15H15ClN2O It is a benzamide derivative characterized by the presence of an aminomethyl group and a chlorophenylmethyl group attached to the benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N-[(4-chlorophenyl)methyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzylamine and 4-formylbenzoic acid.
Condensation Reaction: The 4-chlorobenzylamine is reacted with 4-formylbenzoic acid under acidic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.
Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction takes place, and the product is continuously collected.
化学反应分析
Types of Reactions
4-(aminomethyl)-N-[(4-chlorophenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl or chlorophenylmethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a suitable catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce primary amines or alcohols.
科学研究应用
4-(aminomethyl)-N-[(4-chlorophenyl)methyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.
作用机制
The mechanism of action of 4-(aminomethyl)-N-[(4-chlorophenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
4-(aminomethyl)benzamide: Lacks the chlorophenylmethyl group, resulting in different chemical and biological properties.
N-[(4-chlorophenyl)methyl]benzamide:
4-chlorobenzamide: Contains only the chlorophenyl group, making it less versatile in terms of chemical modifications.
Uniqueness
4-(aminomethyl)-N-[(4-chlorophenyl)methyl]benzamide is unique due to the presence of both the aminomethyl and chlorophenylmethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific research applications.
属性
分子式 |
C15H15ClN2O |
|---|---|
分子量 |
274.74 g/mol |
IUPAC 名称 |
4-(aminomethyl)-N-[(4-chlorophenyl)methyl]benzamide |
InChI |
InChI=1S/C15H15ClN2O/c16-14-7-3-12(4-8-14)10-18-15(19)13-5-1-11(9-17)2-6-13/h1-8H,9-10,17H2,(H,18,19) |
InChI 键 |
COEZYLLBZFENCJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN)C(=O)NCC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


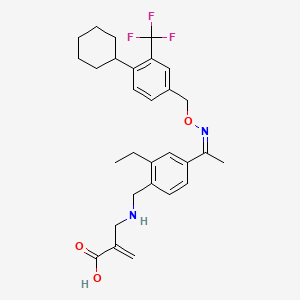
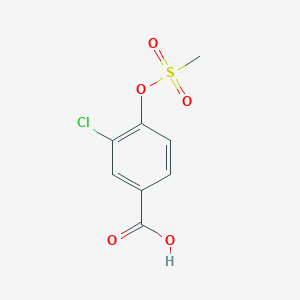
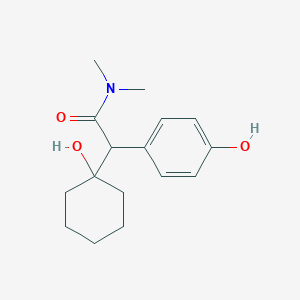
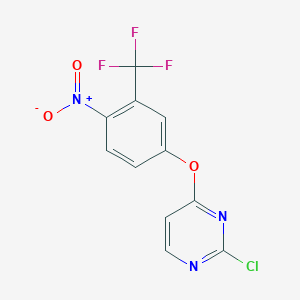
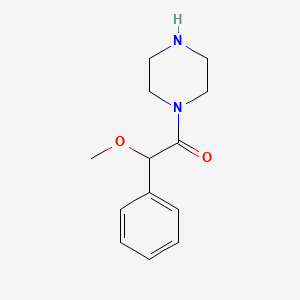
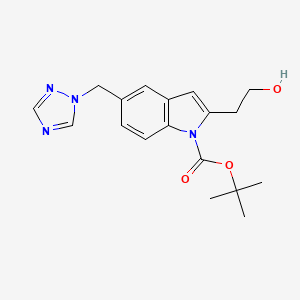
![1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine](/img/structure/B13867565.png)
![1-Hydroxy-4-[(4-methoxyphenyl)methyl]naphthalene-2-carboxylic acid](/img/structure/B13867568.png)
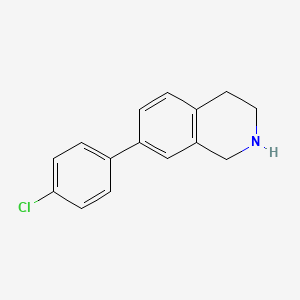
![1-[(2,3-Dichlorophenyl)carbamothioylamino]ethylphosphonic acid](/img/structure/B13867603.png)
